REACTION_CXSMILES
|
[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH3:13].[Mn]([O-])(=O)(=O)=O.[K+]>>[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][C:8]=2[NH2:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
18 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=CN=CN=N1
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
22.6 g
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Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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-37 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −37° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the ammonia evaporated
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Type
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ADDITION
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Details
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To the residue was added propan-2-ol (800 ml)
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Type
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TEMPERATURE
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Details
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the resulting mixture heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 10 min
|
Duration
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10 min
|
Type
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FILTRATION
|
Details
|
filtered through hyflo
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2; 4% MeOH in CH2Cl2+0.5% NH3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(N=CN=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57 mmol | |
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |